molecular formula C22H16Cl2N6O2 B15189503 5-Chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone CAS No. 27703-98-6

5-Chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone

Cat. No.: B15189503
CAS No.: 27703-98-6
M. Wt: 467.3 g/mol
InChI Key: LYNRRHLPROYOSF-KOZSXFMUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone typically involves the condensation reaction between 5-chlorosalicylaldehyde and 1,4-phthalazinediyldihydrazone. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

CAS No.

27703-98-6

Molecular Formula

C22H16Cl2N6O2

Molecular Weight

467.3 g/mol

IUPAC Name

4-chloro-2-[(E)-[[4-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H16Cl2N6O2/c23-15-5-7-19(31)13(9-15)11-25-27-21-17-3-1-2-4-18(17)22(30-29-21)28-26-12-14-10-16(24)6-8-20(14)32/h1-12,31-32H,(H,27,29)(H,28,30)/b25-11+,26-12+

InChI Key

LYNRRHLPROYOSF-KOZSXFMUSA-N

Isomeric SMILES

C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=C(C=CC(=C3)Cl)O)N/N=C/C4=C(C=CC(=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C=CC(=C3)Cl)O)NN=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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